molecular formula C19H14FNO B5880986 N-(3-fluorophenyl)-2-biphenylcarboxamide

N-(3-fluorophenyl)-2-biphenylcarboxamide

Cat. No.: B5880986
M. Wt: 291.3 g/mol
InChI Key: NCVRHULAKIIYCY-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a fluorine atom at the 3-position of the phenyl ring attached to the carboxamide group. The fluorine atom enhances electronegativity and metabolic stability, making it a common substituent in drug design.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRHULAKIIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, substituent positions, and biological activities:

Compound Name Core Structure Substituent Position(s) Key Functional Groups Biological Activity/Application Reference
N-(3-Fluorophenyl)-2-biphenylcarboxamide Biphenyl 3-F on phenyl Carboxamide, biphenyl Not explicitly reported (inferred: potential receptor modulation)
N-(4-Fluorophenyl)-3-phenylbenzoxazole-5-carboxamide Benzoxazole + phenyl 4-F on phenyl Carboxamide, benzoxazole Not specified (structural analog for imaging/therapeutics)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl on phenyl Phthalimide, chloro Monomer for polyimide synthesis
Piperidinoethylesters of alkoxyphenylcarbamic acids Phenylcarbamic acid 2-,3-,4-alkoxy Piperidinoethyl, alkoxy Photosynthesis inhibition in chloroplasts (maximal activity at 3-/4-substitution)
(1R,2S)-[...]cyclopropanecarboxamide Cyclopropane 3-F on phenyl, 5-F pyridinyl Fluorophenyl, pyridinyl Orexin receptor antagonist (insomnia treatment)
N-(3-Fluoro-4-hydroxyphenyl)-imidazo[...]carboxamide Imidazo-pyridazine 3-F, 4-OH on phenyl Hydroxyphenyl, fluorophenyl Radiotracer for PET imaging (targeted kinase inhibition)

Key Observations:

  • Substituent Position: Fluorine at the 3-position (meta) on the phenyl ring (as in the target compound) is less common than para-substitution (e.g., 4-F in ). Meta-substitution may alter binding interactions due to steric and electronic effects .
  • Core Structure Diversity: Biphenyl (target compound) vs. benzoxazole () or imidazo-pyridazine () cores influence solubility and target selectivity.
  • Biological Activity Trends: Fluorinated carboxamides are frequently associated with receptor antagonism (e.g., orexin receptor in ) or enzyme inhibition (e.g., photosynthesis in ).

Research Findings and Implications

  • Substituent Effects: Fluorine at the 3-position may improve metabolic stability compared to chloro or methoxy groups, as seen in . However, para-substitution (e.g., 4-F in ) might enhance steric accessibility for target binding.
  • Therapeutic Potential: Structural similarities to orexin receptor antagonists () and kinase inhibitors () suggest possible applications in neurology or oncology, though direct evidence is needed.
  • Synthetic Challenges: Introducing fluorine at the 3-position requires precise regiocontrol, as seen in , where chiral centers and fluorinated precursors are critical.

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